molecular formula C9H19NO2 B1368821 Ethyl 2-(aminomethyl)-2-ethylbutanoate CAS No. 90726-82-2

Ethyl 2-(aminomethyl)-2-ethylbutanoate

Cat. No. B1368821
CAS RN: 90726-82-2
M. Wt: 173.25 g/mol
InChI Key: RKLOVNYPVLBMAB-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)-2-ethylbutanoate is a chemical compound with the empirical formula C7H15NO2 . It is also known as 2-(氨基甲基)丁酸乙酯 .


Molecular Structure Analysis

The molecular weight of Ethyl 2-(aminomethyl)-2-ethylbutanoate is 145.1995 . The structure of the compound can be represented by the SMILES string O=C(OCC)C(CN)CC .


Physical And Chemical Properties Analysis

Ethyl 2-(aminomethyl)-2-ethylbutanoate is a solid compound . It has a boiling point of 95-96℃ at 31 Torr .

Scientific Research Applications

Aroma Compound Synthesis in Fruits

Ethyl 2-methylbutanoate, closely related to Ethyl 2-(aminomethyl)-2-ethylbutanoate, is a key contributor to fruit aroma, particularly in apples. Research has explored the biosynthetic origins and conversions of various esters, including 2-methylbutanoate esters, in different apple cultivars. This understanding is crucial for fruit flavor enhancement and agricultural practices (Rowan et al., 1996).

Pharmaceutical Synthesis

In pharmaceutical research, compounds similar to Ethyl 2-(aminomethyl)-2-ethylbutanoate have been synthesized for potential psychotropic activity, demonstrating its relevance in the development of new drugs (Grigoryan et al., 2011).

Catalyst in Chemical Reactions

The compound's variants have been used in catalytic hydrogenation processes, showcasing its utility in selective chemical synthesis (Jingyang Zhu et al., 2005).

Enzymatic and Chemical Synthesis

Ethyl 2-(aminomethyl)-2-ethylbutanoate-related compounds have been involved in enzymatic and chemical reactions to create specific chiral centers, highlighting their significance in precise molecular construction (Akeboshi et al., 1998).

Wine Flavor and Aroma

In the wine industry, similar esters have been studied for their impact on wine aroma and flavor, underlining their importance in food and beverage science (Lytra et al., 2014).

Biocatalyst Research

Ethyl 2-(aminomethyl)-2-ethylbutanoate-related compounds have also been the focus of biocatalyst research, particularly in synthesizing intermediates for ACE inhibitors, which are vital in cardiovascular therapies (Zhao Jin-mei, 2008).

Safety And Hazards

Ethyl 2-(aminomethyl)-2-ethylbutanoate hydrochloride is classified as a combustible solid . The flash point is not applicable . For safety, it should be stored in a well-ventilated place and kept away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

ethyl 2-(aminomethyl)-2-ethylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-4-9(5-2,7-10)8(11)12-6-3/h4-7,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLOVNYPVLBMAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564980
Record name Ethyl 2-(aminomethyl)-2-ethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(aminomethyl)-2-ethylbutanoate

CAS RN

90726-82-2
Record name Ethyl 2-(aminomethyl)-2-ethylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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